molecular formula C21H18N2O8S B2995598 Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-12-2

Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Katalognummer: B2995598
CAS-Nummer: 899728-12-2
Molekulargewicht: 458.44
InChI-Schlüssel: BLAUUUFQRPWLFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy group linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety, an ethyl carboxylate ester, and a phenyl substituent. The sulfonyloxy group is a strong electron-withdrawing substituent, which may enhance reactivity or influence binding interactions in biological systems.

Eigenschaften

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O8S/c1-2-28-21(25)20-18(13-19(24)23(22-20)14-6-4-3-5-7-14)31-32(26,27)15-8-9-16-17(12-15)30-11-10-29-16/h3-9,12-13H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAUUUFQRPWLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with CAS number 899959-22-9, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is C22H20N2O8SC_{22}H_{20}N_{2}O_{8}S with a molecular weight of 472.5 g/mol. The compound features a sulfonate group and a pyridazine ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC22H20N2O8S
Molecular Weight472.5 g/mol
CAS Number899959-22-9

Antimicrobial Activity

Recent studies have indicated that compounds similar to Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit significant antimicrobial properties . For instance, derivatives containing the benzodioxane moiety have shown inhibitory effects against various bacterial strains. A study demonstrated that certain sulfonamide derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the sulfonyl group enhances the antimicrobial efficacy .

Anti-inflammatory Potential

The compound's structure suggests it may possess anti-inflammatory properties . Research on related compounds indicates that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays have shown that these compounds can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential use in treating inflammatory conditions .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. Preliminary results suggest that this compound may inhibit enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases. For example, sulfonamide derivatives have been shown to inhibit α-glucosidase and acetylcholinesterase activities .

Case Studies

  • Antibacterial Activity : A series of synthesized derivatives based on the benzodioxane structure were tested against Staphylococcus aureus and Escherichia coli. Compounds showed Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate to strong antibacterial activity .
  • Anti-inflammatory Effects : In a study assessing the anti-inflammatory effects of similar compounds, it was found that treatment with these derivatives significantly reduced edema in a carrageenan-induced paw edema model in rats .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C23H19N2O8S* ~507.47* Sulfonyloxy-dihydrobenzo dioxin, phenyl, ethyl carboxylate
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate () C17H20N2O3S 332.42 Butylsulfanyl, phenyl, ethyl carboxylate
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate () C15H10F6N2O3 380.24 Trifluoromethyl (x2), phenyl, ethyl carboxylate
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate () C16H13F3N2O5S 402.35 Methoxy-oxoethyl sulfanyl, trifluoromethyl phenyl, methyl carboxylate
Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate () C23H21N3O7 451.40 Amino-oxoethoxy-dihydrobenzo dioxin, phenyl, ethyl carboxylate

*Estimated based on structural similarity to .

Key Observations:

Substituent Effects: The sulfonyloxy group in the target compound is more polar and electron-withdrawing than the butylsulfanyl group in , which may reduce lipophilicity (hypothetical LogP ~2.5 vs. 3.4 for the trifluoromethyl derivative in ) .

Molecular Weight and Drug-Likeness :

  • The target compound’s higher molecular weight (~507) exceeds Lipinski’s rule of five threshold (500), which may limit oral bioavailability compared to lighter derivatives like the butylsulfanyl analog (MW 332.42) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.